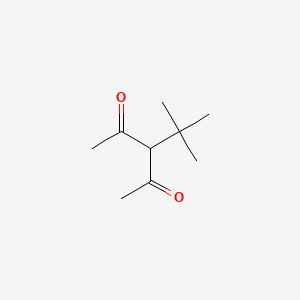

3-Tert-butylpentane-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103095. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6(10)8(7(2)11)9(3,4)5/h8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSTYSFZVKPLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295563 | |

| Record name | 3-tert-butylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13221-94-8 | |

| Record name | 13221-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-butylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Beta Diketone Chemistry

3-Tert-butylpentane-2,4-dione belongs to the family of beta-diketones, organic compounds characterized by the presence of two ketone functional groups separated by a single carbon atom. A defining feature of beta-diketones is their existence in a dynamic equilibrium between two tautomeric forms: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is fundamental to their chemical behavior. orientjchem.orgechemi.com The enol form is often stabilized by intramolecular hydrogen bonding, forming a stable six-membered ring. echemi.com

The reactivity of beta-diketones is largely influenced by the nature of the substituents attached to the carbon backbone. In the case of this compound, the presence of a bulky tert-butyl group at the central carbon atom (the 3-position) introduces significant steric hindrance. This steric bulk influences the equilibrium between the keto and enol forms and affects the compound's ability to participate in chemical reactions. cymitquimica.com For instance, the electron-withdrawing nature of the two carbonyl groups makes the central carbon atom acidic, facilitating the formation of a resonance-stabilized enolate ion upon deprotonation. This enolate can then act as a nucleophile in various synthetic transformations.

The ability of beta-diketones to act as bidentate ligands and form stable complexes with a wide range of metal ions is another cornerstone of their chemistry. These metal complexes have found applications in diverse fields, including catalysis and materials science. The specific properties of the resulting metal complex, such as its stability and reactivity, are dictated by both the metal ion and the substituents on the beta-diketone ligand.

Research Significance and Scope

Synthetic Routes and Pathways to this compound

The elaboration of this compound is achieved through strategic synthetic methodologies that rely on carefully selected precursors and reaction conditions.

Multi-step Synthesis Strategies

The synthesis of this compound can be approached through several pathways, with a common strategy being the alkylation of a pentane-2,4-dione (acetylacetone) precursor. The core principle involves the generation of an enolate from acetylacetone (B45752), which then acts as a nucleophile to attack a tert-butyl electrophile.

One described synthetic route involves a two-step process commencing from benzene, nitromethane, and perchloric acid biosynth.com. In this sequence, an initial condensation reaction occurs, followed by an oxidation step to yield the final product biosynth.com. However, a more conventional and widely utilized approach involves the direct alkylation of pentane-2,4-dione. This is typically achieved by reacting the enolate of pentane-2,4-dione with a suitable tert-butyl source, such as tert-butyl alcohol or isobutylene, under specific catalytic conditions chemsrc.com. The steric hindrance of the tert-butyl group presents a significant challenge in this synthesis, often requiring carefully optimized conditions to achieve reasonable yields.

Precursor Compounds and Reactants for this compound Elaboration

The successful synthesis of this compound is contingent on the appropriate selection of precursor compounds and reactants. These materials provide the necessary carbon framework and functional groups for the construction of the target molecule.

| Precursor/Reactant | CAS Number | Role in Synthesis |

| 2,4-Pentanedione | 123-54-6 | Core dicarbonyl scaffold chemsrc.com |

| tert-Butanol | 75-65-0 | Source of the tert-butyl group chemsrc.com |

| Isobutylene | 115-11-7 | Source of the tert-butyl group chemsrc.com |

| Benzene | 71-43-2 | Starting material in a specific multi-step synthesis biosynth.com |

| Nitromethane | 75-52-5 | Reactant in a specific multi-step synthesis biosynth.com |

| Perchloric acid | 7601-90-3 | Catalyst/reagent in a specific multi-step synthesis biosynth.com |

Reaction Pathways and Derivatization involving the this compound Scaffold

The reactivity of this compound is largely dictated by the presence of the two electron-withdrawing carbonyl groups and the sterically demanding tert-butyl group at the central carbon. cymitquimica.com This structure allows for a variety of transformations, including condensation, oxidation, and coupling reactions, making it a valuable intermediate in organic synthesis. cymitquimica.com

Condensation Reactions of this compound

The acidic proton at the C3 position of similar, less substituted β-diones readily participates in condensation reactions. However, in this compound, this position is substituted. Therefore, condensation reactions typically involve the methyl groups or the formation of metal complexes where the dione (B5365651) acts as a ligand. The compound can participate in various condensation reactions, which are useful in the production of other chemical compounds cymitquimica.com. For instance, aldol-type condensation reactions can be challenging due to the steric hindrance imposed by the tert-butyl group, which can impede the approach of reactants to the carbonyl groups mdpi.com.

In coordination chemistry, this compound (often abbreviated as a derivative of acac) is used to form stable chelate complexes with various metal ions. These reactions are essentially condensation reactions between the enolate form of the dione and a metal center wikipedia.org. For example, it has been used in the synthesis of molybdenum-sulfur cluster complexes, where it coordinates to the metal centers rsc.orgacs.org.

Oxidation Reactions of this compound

This compound is susceptible to oxidation, a reaction that can be leveraged to introduce new functional groups or to synthesize different molecular structures cymitquimica.com. The specific products of oxidation depend on the oxidizing agent used and the reaction conditions. One reported synthetic pathway to the compound itself involves an oxidation step following an initial condensation biosynth.com.

While specific studies detailing the oxidation of this compound are not extensively documented in the provided search results, the oxidation of the related β-dicarbonyl systems is a known transformation. For example, oxidative C-O coupling reactions, which involve an oxidative step, have been studied with various substituted pentane-2,4-dione derivatives rsc.org.

Carbon-Oxygen Coupling Reactions involving Substituted Pentane-2,4-dione Derivatives

Carbon-oxygen (C-O) bond formation is a crucial transformation in organic synthesis. Research into oxidative C-O coupling reactions has involved various β-dicarbonyl compounds, including derivatives of pentane-2,4-dione. One study details the oxidative C-O coupling between β-dicarbonyl compounds and an oxoammonium salt, which proceeds via a diacetyliminoxyl radical rsc.org. While this compound itself was not the primary substrate, the study included analogous compounds like 3-butyl-3-(((2,4-dioxopentan-3-ylidene)amino)oxy)pentane-2,4-dione, demonstrating the utility of the pentane-2,4-dione scaffold in such couplings rsc.org.

These reactions typically involve the generation of a nucleophilic enolate from the β-dicarbonyl compound, which then attacks an electrophilic oxygen source. Metal catalysts, such as nickel, are often employed to facilitate cross-coupling reactions involving carbon-oxygen bonds, for instance, in the coupling of phenol (B47542) derivatives nih.gov. The principles from these systems can be applied to understand potential C-O coupling reactions involving this compound.

| Reaction Type | Reactants | Product Class | Research Finding |

| Oxidative C-O Coupling | 3-Butylpentane-2,4-dione derivative, Oxoammonium salt | C-O coupled β-dicarbonyls | Formation of 3-Butyl-3-(((2,4-dioxopentan-3-ylidene)amino)oxy)pentane-2,4-dione was achieved, showcasing the reactivity of the dione scaffold. rsc.org |

| Coordination Complex Formation | 3-Butylpentane-2,4-dione, Molybdenum-sulfur cluster precursor | Metal-acac complexes | Synthesis of [Mo₃S₄(acacBut)₃(H₂O)₃]⁺ complexes for electrocatalytic applications. rsc.orgacs.org |

Enolate Chemistry and Alkylation at the 3-Position of Pentane-2,4-dione

The synthesis of this compound is primarily achieved through the C-alkylation of its parent compound, pentane-2,4-dione (also known as acetylacetone). This process hinges on the principles of enolate chemistry. The methylene (B1212753) protons at the C-3 position of pentane-2,4-dione are significantly acidic (pKa ≈ 9 in water) due to the resonance stabilization of the resulting conjugate base, the acetylacetonate (B107027) enolate. This enolate is a soft nucleophile and can react with various electrophiles.

The classical approach to alkylation involves deprotonation with a suitable base to generate the enolate, followed by reaction with an alkylating agent. However, the introduction of a sterically demanding tert-butyl group presents a significant challenge. Standard SN2 reactions with tert-butyl halides are generally inefficient due to the steric hindrance of the tertiary electrophile, which strongly favors elimination pathways.

To overcome this, specific methodologies have been developed:

Metal Enolate Chemistry : The use of specific metal enolates can influence the outcome of the alkylation. While many common methods may fail, the use of thallium(I) or sodium enolates of pentane-2,4-dione has been reported to provide moderate yields of the C-alkylated product when reacting with appropriate alkylating agents. unirioja.es

Lewis Acid-Mediated Alkylation : A more modern and effective approach involves the reaction of a silyl (B83357) enol ether of the parent ketone with a tert-alkyl halide in the presence of a Lewis acid. sci-hub.ru For instance, the silyl enol ether of cyclohexanone (B45756) has been successfully α-tert-butylated using tert-butyl chloride and titanium tetrachloride (TiCl₄) at low temperatures, achieving high conversion. sci-hub.ru This method avoids the use of strong bases and circumvents the elimination issue associated with traditional SN2 conditions.

Purification via Copper Complexes : A common issue in the alkylation of pentane-2,4-dione is the concurrent formation of O-alkylation byproducts. A useful purification strategy involves the formation of a copper(II) complex with the desired C-alkylated product, this compound. researchgate.net This stable, often crystalline complex can be readily separated from the O-alkylated impurities. The pure C-alkylated diketone is then recovered by decomposing the copper complex with a dilute acid solution, followed by extraction. researchgate.net

The table below summarizes representative conditions for the C-alkylation of β-dicarbonyl compounds, highlighting the challenges and strategies relevant to the synthesis of sterically hindered derivatives like this compound.

| Method | Substrates | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| Metal Enolate Alkylation | Pentane-2,4-dione, Decyl Iodide | 1. Thallium ethoxide or NaH 2. Decyl Iodide | Moderate | unirioja.es |

| Lewis Acid-Mediated Alkylation | Silyl enol ether of cyclohexanone, tert-butyl chloride | TiCl₄, CH₂Cl₂, -30°C to -60°C | ~90% conversion | sci-hub.ru |

| Phase-Transfer Catalysis | Pentane-2,4-dione, Decyl Iodide | Tetrabutylammonium 2-pyrrolidonate, DMF | Successful C-alkylation | unirioja.es |

Synthesis of Heterocyclic Derivatives from 3-Alkylpentane-2,4-diones

The 1,3-dicarbonyl moiety in 3-alkylpentane-2,4-diones, including the title compound, serves as a versatile building block for the synthesis of various heterocyclic systems. The presence of the alkyl group at the central position provides a point of substitution that is incorporated into the final heterocyclic ring.

Pyridine (B92270) Derivatization Pathways

Substituted pyridines can be synthesized from 3-alkyl-β-diketones through several classical condensation reactions. These methods are fundamental in heterocyclic chemistry and allow for the construction of the pyridine ring from acyclic precursors.

Hantzsch Pyridine Synthesis: This is a one-pot multicomponent reaction that typically involves the condensation of a β-ketoester (or a 1,3-diketone), an aldehyde, and ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate. thermofisher.com When a 3-substituted-1,3-diketone like this compound is used, it reacts with another β-dicarbonyl compound, an aldehyde, and ammonia. The reaction proceeds through the formation of a 1,4-dihydropyridine (B1200194) intermediate, which can then be oxidized (or may spontaneously oxidize) to the corresponding substituted pyridine. thermofisher.comrrbdavc.org The use of a 3-substituted diketone leads to a pyridine ring with substitution at the 4-position.

Guareschi-Thorpe Pyridine Synthesis: This method provides a route to 2-pyridone derivatives. It involves the reaction of a 1,3-diketone with cyanoacetamide in the presence of a base. quimicaorganica.org An advanced, environmentally friendly version of this reaction uses ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and the reaction promoter. rsc.orgrsc.org The reaction of this compound with cyanoacetamide would first involve a Knoevenagel condensation, followed by cyclization to yield a highly substituted 3-cyano-2-pyridone.

The following table outlines the general schemes for these pyridine syntheses.

| Synthesis Name | Reactants | Product Type | Reference |

|---|---|---|---|

| Hantzsch Synthesis | β-Diketone + Aldehyde + Ammonia | Substituted (1,4-dihydro)pyridines | thermofisher.comrsc.org |

| Guareschi-Thorpe Synthesis | 1,3-Diketone + Cyanoacetamide + Base | Substituted 2-Pyridones | quimicaorganica.orgrsc.org |

Thienopyridine Synthesis Routes

Thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine ring, are an important class of heterocyclic compounds. 3-Alkylpentane-2,4-diones are valuable precursors for constructing the pyridine portion of these fused systems.

Friedländer Annulation: The Friedländer synthesis is a powerful method for constructing quinoline (B57606) and related fused pyridine systems. wikipedia.org In the context of thienopyridines, an ortho-aminoaryl ketone (specifically, an ortho-aminothienyl ketone) is condensed with a compound containing an α-methylene group adjacent to a carbonyl, such as this compound. The reaction, often catalyzed by acid or base, involves an initial aldol (B89426) or Schiff base formation, followed by cyclization and dehydration to afford the fully aromatic thieno[2,3-b]pyridine (B153569) system. semanticscholar.org The use of this compound would result in a thienopyridine with a methyl group and a tert-butylacetyl group at adjacent positions on the newly formed pyridine ring.

Gewald Reaction followed by Pyridine Annulation: The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org While 3-alkylpentane-2,4-diones are not direct substrates for the initial thiophene formation, the resulting 2-aminothiophenes are key intermediates for thienopyridine synthesis. These intermediates can then undergo a subsequent pyridine ring annulation using a 1,3-dicarbonyl compound like this compound, often through a Combes-type synthesis, which is analogous to the Friedländer reaction. abertay.ac.uk

The table below details these synthetic routes to thienopyridines.

| Synthesis Name | Key Precursors | Role of Diketone | Product Type | Reference |

|---|---|---|---|---|

| Friedländer Annulation | ortho-Aminothienyl ketone + 1,3-Diketone | Provides C2 and C3 of the pyridine ring | Thieno[2,3-b]pyridines | wikipedia.orgsemanticscholar.org |

| Gewald Reaction / Combes Synthesis | 2-Aminothiophene + 1,3-Diketone | Reacts with the amino group to form the pyridine ring | Thieno[2,3-b]pyridines | abertay.ac.uk |

Coordination Chemistry of 3 Tert Butylpentane 2,4 Dione As a β Diketonate Ligand

Synthesis and Characterization of Metal Complexes of 3-Tert-butylpentane-2,4-dione

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the β-diketone in a suitable solvent, often in the presence of a base to deprotonate the ligand. The resulting complexes are then characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Synthesis of Transition Metal Complexes

While direct synthesis of {Mo₃S₄} cluster complexes with this compound is not extensively detailed in the reviewed literature, the synthesis of related molybdenum(IV) bis-β-diketonate complexes provides insight into the coordination of this ligand to molybdenum centers. The synthesis of complexes such as Mo(IV) bis-β-diketonate dichloride and bistriflate has been reported. nih.govrsc.orgresearchgate.net These syntheses typically involve the reaction of a molybdenum precursor with the β-diketonate ligand. nih.govrsc.org

The synthesis of {Mo₃S₄} clusters with other ligands, such as dithiophosphates and chiral carboxylates, generally involves ligand substitution reactions starting from a pre-formed {Mo₃S₄} core. rsc.org For instance, new chiral cluster complexes have been prepared from [Mo₃S₄(dtp)₃(μ-dtp)(H₂O)] by replacing the aqua ligand with other functionalities. rsc.org It is conceivable that a similar approach could be employed to introduce the 3-tert-butylpentane-2,4-dionate ligand onto an {Mo₃S₄} core.

Characterization of such molybdenum complexes typically involves X-ray diffraction to determine the solid-state structure, and various spectroscopic techniques such as NMR, IR, and UV-Vis to probe the coordination environment of the metal centers. nih.govrsc.orgrsc.org For paramagnetic complexes, electron paramagnetic resonance (EPR) spectroscopy is a valuable tool.

Table 1: Representative Molybdenum(IV) β-Diketonate Complexes and their Characterization Data

| Complex Formula | Synthesis Method | Key Characterization Techniques | Reference |

| [Mo(tBu-diket)₂Cl₂] | Reaction of Mo precursor with tBu-diket ligand | XRD, ¹H NMR | nih.govrsc.orgresearchgate.net |

| [Mo(tBu-diket)₂(OTf)₂] | Reaction of Mo precursor with tBu-diket ligand and triflate source | XRD, ¹H NMR, ¹⁹F NMR | nih.govrsc.orgresearchgate.net |

Note: "tBu-diket" refers to a β-diketonate ligand with a tert-butyl substituent, analogous to this compound.

It is plausible that a similar strategy could be adapted to incorporate a palladium atom into a molybdenum sulfide (B99878) cluster, followed by or concurrent with the coordination of 3-tert-butylpentane-2,4-dionate ligands. The characterization of such complexes would likely rely on single-crystal X-ray diffraction to confirm the cluster's structure, along with spectroscopic methods like NMR and mass spectrometry to verify the composition.

The synthesis of iron(III) complexes with β-diketonate ligands, including those with bulky substituents, is well-established. A general and efficient method involves the reaction of an iron(III) salt, such as ferric chloride, with the desired β-diketone in a suitable solvent like methanol (B129727). mdpi.com The presence of a base is often required to facilitate the deprotonation of the β-diketone, leading to the formation of the tris(β-diketonato)iron(III) complex. researchgate.net

These iron(III) complexes are typically characterized by a range of spectroscopic techniques. researchgate.net Fourier-transform infrared (FT-IR) spectroscopy is used to identify the coordination of the β-diketonate ligand to the iron center, evidenced by the characteristic vibrational bands of the chelate ring. Ultraviolet-visible (UV-Vis) spectroscopy reveals electronic transitions within the complex, which are responsible for their often intense color. For paramagnetic high-spin iron(III) complexes, Mössbauer and EPR spectroscopy are powerful tools for confirming the oxidation state and spin state of the iron center. researchgate.net

Table 2: Synthesis and Characterization of a Representative Iron(III) β-Diketonate Complex

| Complex | Synthesis Reaction | Characterization Methods | Key Findings | Reference |

| [Fe(β-diketonate)₃] | FeCl₃ + 3 H(β-diketonate) + 3 Base → [Fe(β-diketonate)₃] + 3 Base·HCl | FT-IR, UV-Vis, Mass Spectrometry, Mössbauer Spectroscopy, EPR Spectroscopy | Formation of a high-spin octahedral Fe(III) complex. | researchgate.netresearchgate.net |

The synthesis of oxovanadium(IV) complexes with substituted pentane-2,4-dionate ligands has been reported. researchgate.net These syntheses often involve the reaction of a vanadyl salt, such as vanadyl sulfate (B86663) (VOSO₄·xH₂O), with the β-diketonate ligand in an appropriate solvent. nepjol.info The resulting complexes are typically mononuclear, containing the VO²⁺ core. researchgate.netnih.gov

Characterization of these complexes is achieved through a combination of spectroscopic and analytical methods. nepjol.inforesearchgate.netnih.gov Elemental analysis confirms the stoichiometry of the complex. FT-IR spectroscopy is crucial for identifying the characteristic V=O stretching frequency, which provides information about the electronic environment of the vanadyl group. UV-Vis spectroscopy is used to study the d-d electronic transitions of the vanadium(IV) center. Electron paramagnetic resonance (EPR) spectroscopy is a particularly informative technique for oxovanadium(IV) complexes, as the hyperfine splitting pattern can provide detailed information about the coordination environment of the vanadium nucleus. nih.gov

Table 3: General Characterization Data for Oxovanadium(IV) β-Diketonate Complexes

| Characterization Technique | Typical Observations | Information Gained | References |

| FT-IR Spectroscopy | Strong band around 950-1000 cm⁻¹ | V=O stretching frequency | nepjol.inforesearchgate.netnih.gov |

| UV-Vis Spectroscopy | Bands in the visible region | d-d electronic transitions | nepjol.inforesearchgate.netnih.gov |

| EPR Spectroscopy | Eight-line hyperfine splitting pattern | Confirmation of mononuclear VO²⁺ unit and coordination environment | nih.gov |

Cobalt complexes containing β-diketonate ligands are of significant interest as precursors for the deposition of cobalt-containing thin films via techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). rsc.orggelest.com The volatility and thermal stability of the precursor are critical properties for successful film deposition. While specific studies on this compound cobalt complexes for MOCVD were not prominent in the search results, related cobalt β-diketonate complexes serve as excellent models. For instance, cobalt(II) complexes with fluorinated β-diketonates have been used to deposit cobalt oxide thin films. rsc.org

The synthesis of these precursor complexes often involves the reaction of a cobalt salt with the β-diketone. The choice of substituents on the β-diketonate ligand can be tailored to enhance the volatility of the resulting complex. For thin film applications, the precursor is then vaporized and transported to a heated substrate where it decomposes to form the desired cobalt-containing film. rsc.orggelest.com

The characterization of the resulting thin films involves techniques such as X-ray diffraction (XRD) to determine the crystalline phase and orientation, and X-ray photoelectron spectroscopy (XPS) to analyze the surface composition and oxidation states of the elements. rsc.org

Table 4: MOCVD of Cobalt Oxide Thin Films using a β-Diketonate Precursor

| Precursor | Deposition Technique | Substrate | Resulting Film | Characterization of Film | Reference |

| Co(hfa)₂·2H₂O | MOCVD | SiO₂ | CoO and Co₃O₄ | XRD, XPS | rsc.org |

hfa = hexafluoroacetylacetonate

Structural Elucidation of Coordination Compounds

The determination of the three-dimensional structure of coordination compounds is crucial for understanding their chemical and physical properties. For metal complexes of this compound, X-ray crystallography and computational modeling are the primary techniques employed for structural elucidation.

For instance, in analogous metal(II) β-diketonate complexes, the steric hindrance from bulky substituents on the β-carbon can lead to distortions from ideal geometries. nih.gov In square planar complexes, the tert-butyl groups of opposing ligands may force a tetrahedral distortion to minimize steric repulsion. Similarly, in octahedral complexes, these bulky groups can influence the ligand packing and create unique structural motifs. The steric bulk can also limit the coordination number of the metal center, favoring the formation of complexes with fewer ligands or preventing the coordination of solvent molecules. nih.gov

A study on palladium complexes with various 3-alkyl-2,4-pentanedionates, including the closely related 3-phenyl-2,4-pentanedionate, demonstrated that the substituent at the 3-position influences the crystal packing and can lead to different polymorphic forms. researchgate.net It is reasonable to infer that the tert-butyl group in this compound would exert an even greater steric influence, potentially leading to unique solid-state structures.

Table 1: Representative Crystallographic Data for Metal Complexes with Sterically Hindered β-Diketonate Ligands (Note: This table presents data for analogous compounds due to the lack of specific data for this compound complexes in the searched literature.)

| Compound | Metal Ion | Coordination Geometry | Key Structural Feature |

| LtBuFeCl | Fe(II) | Trigonal-planar | The bulky tert-butyl group on the β-diketiminate backbone limits the coordination pocket size, favoring a three-coordinate complex. nih.gov |

| [Pd(3-phenyl-acac)2] | Pd(II) | Square Planar | The phenyl group influences crystal packing. researchgate.net |

In the absence of extensive experimental crystallographic data, computational modeling, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the structures of metal complexes with this compound. DFT calculations can provide insights into the preferred coordination geometries, bond lengths, and angles, as well as the electronic structure of these complexes. mdpi.comresearchgate.net

Computational studies on related systems have shown that the steric effects of bulky substituents can be accurately modeled. nih.gov For complexes of this compound, DFT could be used to:

Predict the degree of distortion from ideal geometries (e.g., tetrahedral distortion in square planar complexes).

Calculate the steric energy associated with different ligand conformations.

Model the interaction between the complex and solvent molecules.

Investigate the electronic effects of the tert-butyl group on the metal-ligand bonding.

Theoretical studies on Fe(III)(acac)3 have highlighted the importance of including dispersion corrections and solvent effects to accurately model the structure and properties of β-diketonate complexes. mdpi.com Similar computational approaches would be essential for obtaining reliable theoretical data for the more sterically hindered this compound complexes.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes provides valuable information about their redox properties, including the accessibility of different oxidation states of the central metal ion and the influence of the ligand environment. Techniques such as cyclic voltammetry, linear sweep potential voltammetry, and chrono-coulometry are employed to investigate these properties.

The redox potentials of metal β-diketonate complexes are influenced by both the nature of the metal ion and the electronic properties of the β-diketonate ligand. The introduction of an electron-donating group, such as a tert-butyl group, at the 3-position is expected to increase the electron density on the donor oxygen atoms. This, in turn, can make the oxidation of the metal center more difficult (shifting the oxidation potential to more positive values) and the reduction of the metal center easier (shifting the reduction potential to more negative values) compared to unsubstituted acetylacetonate (B107027) complexes.

Studies on copper(II) complexes with various substituted β-diketonates have shown that the Cu(II)/Cu(I) reduction potential is sensitive to the ligand substituents. mdpi.com For a hypothetical Cu(II) complex of this compound, a quasi-reversible to irreversible redox process would be expected, characteristic of the geometric rearrangement from a square planar Cu(II) to a tetrahedral Cu(I) species. mdpi.com

Table 2: Representative Cyclic Voltammetry Data for Metal β-Diketonate Complexes (Note: This table presents data for analogous compounds to illustrate general trends.)

| Complex | Redox Couple | E1/2 (V vs. ref) | Reversibility |

| [Co(tta)2(H2O)2] | Co(II)/Co(III) | +1.95 | Irreversible |

| [Cu(tta)2] | Cu(II)/Cu(I) | -1.06 | Quasi-reversible |

| [Co(PBIT)] | Co(III)/Co(II) | -0.40 | Reversible |

tta = thenoyltrifluoroacetonate; PBIT = pentane-2,4-dione bis(S-methylisothiosemicarbazone). Data sourced from sciencepublishinggroup.com and desy.de.

Linear sweep voltammetry (LSV) is another electrochemical technique that can be used to study the redox properties of coordination compounds. Similar to cyclic voltammetry, LSV involves scanning the potential of an electrode and measuring the resulting current. The information obtained from LSV is complementary to that from CV.

For metal complexes of this compound, LSV could be used to determine the peak potentials for oxidation and reduction processes, providing further insight into the thermodynamics of the electron transfer reactions. The shape of the LSV curve can also give information about the kinetics of the electron transfer process. Due to the lack of specific experimental data, a detailed analysis for complexes of this compound cannot be provided at this time.

Chrono-coulometry is an electrochemical technique that measures the total charge that passes as a function of time. It is particularly useful for determining the number of electrons involved in a redox reaction and for studying the kinetics of coupled chemical reactions.

In the context of metal complexes of this compound, chrono-coulometry could be employed to confirm the number of electrons transferred in the redox processes observed in cyclic and linear sweep voltammetry. For example, it could definitively establish a one-electron process for a M(II)/M(III) or M(II)/M(I) couple. This technique would be especially valuable in cases where the redox processes are complex or involve multiple steps. As with the other electrochemical techniques, specific chrono-coulometry studies on metal complexes of this compound have not been found in the searched literature.

Insufficient Data Available to Generate Article

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the chiroptical properties and liquid crystal behavior of metal complexes derived from this compound to generate the requested article. Searches for the coordination chemistry, induction of chiral nematic phases, and helical twisting power of complexes containing this particular β-diketonate ligand did not yield the detailed research findings necessary to fulfill the user's structured outline.

The performed searches using various keyword combinations, including "chiroptical properties of transition metal complexes with 3-tert-butyl-2,4-pentanedione," "induction of cholesteric phases by chiral metal complexes of this compound," and "helical twisting power of ruthenium complexes with this compound," did not return any specific studies detailing the synthesis and analysis of these properties for the target compound. The retrieved results were of a general nature, discussing related β-diketonate ligands, theoretical aspects of chiroptical spectroscopy, or the broader field of chiral liquid crystals, without providing concrete experimental data, data tables, or in-depth research findings directly pertinent to this compound complexes.

Therefore, the creation of a scientifically accurate and detailed article adhering to the specified outline on the "," with a focus on the "Chiroptical Properties of Chiral β-Diketonate Complexes," including the "Induction of Chiral Nematic Phases" and "Helical Twisting Power (HTP) Evaluation," is not possible at this time due to the lack of available published research on this specific chemical compound.

Advanced Spectroscopic Characterization of 3 Tert Butylpentane 2,4 Dione and Its Chemical Systems

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the elemental composition and structure of molecules. For 3-tert-butylpentane-2,4-dione and its derivatives, various mass spectrometry techniques are employed for characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas for unknown compounds. The exact mass of this compound (C9H16O2) is calculated to be 156.115029749 Da. nih.gov This precision allows HRMS to distinguish between compounds with the same nominal mass but different chemical formulas.

In research, HRMS is crucial for confirming the structures of newly synthesized molecules. For instance, in the synthesis of novel compounds derived from related diones, HRMS data provides definitive evidence of their structure. mdpi.comrsc.org For example, a regioisomer of a ketone derived from pinacolone, a related compound, was identified with a calculated m/z of 232.10994 for C14H16O3, and the found value was 232.10953. mdpi.com Another study on the synthesis of a β-hydroxycarbonyl compound, also related, used HRMS to confirm its structure. mdpi.com

Table 1: HRMS Data for Related Diketone Compounds

| Compound | Formula | Calculated Mass (m/z) | Found Mass (m/z) | Source |

|---|---|---|---|---|

| Ketone 8 Regioisomer | C14H16O3 | 232.10994 [M+] | 232.10953 [M+] | mdpi.com |

| Compound 11 | C14H18O3 | 234.12559 [M+] | 234.12527 [M+] | mdpi.com |

| Benzofuran Derivative 3 | C19H24O3Na | 323.1623 [M+Na] | 323.1622 [M+Na] | rsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large, polar, and thermally labile molecules, such as metal complexes and biological macromolecules. In the context of this compound systems, ESI-MS is employed to characterize complexes and reaction products in solution. rsc.orgamazonaws.com

For example, ESI-MS was used to characterize molybdenum-sulfur cluster complexes with the structurally similar ligand 3-butylpentane-2,4-dione (acac-But). The analysis, performed in positive ion mode, identified the species [Mo3S4Pd(acacBut)3]+ with a calculated m/z of 988.1 and an experimental m/z of 987.3. rsc.org This demonstrates the utility of ESI-MS in confirming the formation and composition of complex coordination compounds. The technique is often paired with liquid chromatography (LC-MS) for the separation and analysis of complex mixtures. amazonaws.com

Other Spectroscopic Methods

Beyond mass spectrometry, a range of other spectroscopic techniques provide critical insights into the electronic structure, chirality, and paramagnetic properties of this compound and its complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is uniquely suited for studying paramagnetic materials, such as transition metal complexes in certain oxidation states or organic radicals. springernature.com

When this compound acts as a ligand to form complexes with paramagnetic metal ions (e.g., Cr(III), Ru(III), Cu(II)), EPR spectroscopy can provide detailed information about the electronic structure of the metal center and its coordination environment. researchgate.net The technique is highly sensitive to the local symmetry of the metal ion and the nature of the ligand-metal bonding. For instance, studies on Ru(III) complexes with similar ligands have used EPR to characterize the paramagnetic [Ru(III)(trpy)(L-R)]+ species, which show anisotropic EPR spectra at low temperatures (77 K). researchgate.net Similarly, EPR has been used to investigate paramagnetic intermediates generated electrochemically in dinuclear ruthenium complexes, helping to determine the distribution of oxidation states. researchgate.net The analysis of g-factors and hyperfine coupling constants in the EPR spectrum can reveal the identity of the paramagnetic center and the delocalization of the unpaired electron onto the ligands. springernature.comcopernicus.org

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Assignment

Metal complexes of β-diones like this compound, such as tris-chelated octahedral complexes, often exhibit propeller-like chirality and can exist as Δ and Λ enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a crucial chiroptical technique for assigning the absolute configuration of these chiral molecules. researchgate.netresearchgate.net ECD measures the differential absorption of left and right circularly polarized light.

The absolute configuration of chiral molecules can be determined by comparing the experimental ECD spectrum with spectra calculated using theoretical methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.netresearchgate.net This approach has been successfully applied to assign the absolute stereochemistry of new stiripentol-related compounds, where experimental ECD spectra showing specific positive or negative Cotton effects were matched with calculated spectra to assign R or S configurations. mdpi.com In the case of metal complexes, the ECD spectra of enantiomerically pure Δ- or Λ-isomers of complexes like [Ru(acac)3] have been measured and analyzed to assign their absolute configurations. researchgate.netresearchgate.net This makes ECD an indispensable tool for stereochemical studies of chiral systems involving this compound.

UV-Visible Spectroscopy of Metal Complexes

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For metal complexes of this compound, UV-Vis spectra are used to characterize their formation and electronic properties. rsc.orgacs.org

The spectra of these complexes typically show intense bands in the UV region due to ligand-centered π→π* transitions and less intense bands in the visible region corresponding to d-d transitions (for transition metal complexes) and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) transitions. For example, a molybdenum-sulfur cluster complex incorporating the related 3-butylpentane-2,4-dione ligand was characterized by UV-Vis spectroscopy, showing a maximum absorption (λmax) at 575 nm. rsc.org The position and intensity of these absorption bands are sensitive to the metal ion, its oxidation state, and the coordination environment provided by the diketonate ligand. acs.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Other Names/Abbreviations |

|---|---|

| This compound | 3-(1,1-dimethylethyl)-2,4-pentanedione |

| 3-Butylpentane-2,4-dione | acac-But |

| Pinacolone | 3,3-Dimethyl-2-butanone |

| Stiripentol | STP |

| Ruthenium(III) tris(acetylacetonate) | Ru(acac)3 |

| Piperonal | |

| Acetopiperone | |

| Pivalaldehyde | |

| p-Toluenesulfonic acid | p-TsOH |

| Sodium borohydride | NaBH4 |

| Cerium(III) chloride | CeCl3 |

| Potassium hydroxide | KOH |

| Dimethyl sulfoxide | DMSO |

| Methanol (B129727) | MeOH |

| Dichloromethane | DCM |

| Ethyl butyrate | |

| Acetylacetone (B45752) |

Applications of 3 Tert Butylpentane 2,4 Dione and Its Metal Complexes in Catalysis and Materials Science

Catalytic Applications

The versatility of 3-tert-butylpentane-2,4-dione as a ligand allows for the fine-tuning of the catalytic activity of metal complexes. These complexes have shown promise in several key catalytic processes.

Electrocatalysis for Hydrogen Evolution Reaction (HER)

The hydrogen evolution reaction (HER) is a critical process in water splitting for hydrogen production, a cornerstone of future clean energy systems. researchgate.net Metal complexes of this compound, particularly those involving molybdenum-sulfur clusters, have been investigated as efficient electrocatalysts for HER. rsc.orgresearchgate.net

Researchers have synthesized and characterized {Mo₃S₄}-based nanoclusters with this compound (referred to as acac-But or acacbut in some literature) as a ligand. researchgate.netrsc.orgresearchgate.net These complexes, such as [Mo₃S₄(acac-But)₃(H₂O)₃]⁺, demonstrate notable electrochemical activity for the HER. researchgate.netrsc.org The coordination of the dione (B5365651) ligand to the molybdenum centers plays a crucial role in the catalytic performance. acs.org

Furthermore, the incorporation of a second metal, such as palladium, into the cluster to form heterometallic derivatives like [Mo₃S₄Pd(acacBut)₃(H₂O)₃]⁺, has been explored to potentially enhance the electrocatalytic activity. researchgate.netrsc.org The study of these complexes in both solution and immobilized on carbon substrates like graphene and carbon black has provided insights into their catalytic mechanisms and practical applicability. rsc.orgresearchgate.net

A comparative study involving a {Mo₃S₄} cluster with 3-butylpentane-2,4-dione and a polyoxometalate-supported {Mo₃S₄} cluster revealed that the nature of the support and the ligand environment significantly influences the HER efficiency. acs.org At a pH of 0.3, the polyoxometalate-based system showed higher catalytic activity. acs.org The turnover frequencies (TOFs), a measure of catalytic activity, were calculated for these systems, highlighting the potential of these molecular catalysts. acs.org

| Catalyst | pH | Potential (vs. RHE) | Turnover Frequency (s⁻¹) |

| Mo₃S₄(acac-Bu) | 0.3 | 0 V | 6–14 |

| Mo₃S₄(AsW₁₂) | 0.3 | 0 V | 20–80 |

| Mo₃S₄(acac-Bu) | 0.3 | -0.2 V | 50–120 |

| Mo₃S₄(AsW₁₂) | 0.3 | -0.2 V | 850–3300 |

Data sourced from a study on polyoxothiometalate-derivatized silicon photocathodes for sunlight-driven hydrogen evolution reaction. acs.org

Applications in Proton Exchange Membrane (PEM) Water Electrolysis

Proton exchange membrane (PEM) water electrolysis is a promising technology for large-scale hydrogen production. rsc.org However, a major challenge is the reliance on expensive platinum group metals as catalysts due to the harsh acidic environment of the polymer electrolyte. rsc.org

Complexes of this compound with {Mo₃S₄} clusters have been investigated as potential alternatives to platinum in PEM water electrolysis cells. rsc.org These hybrid electrocatalysts have been implemented at the cathode of a PEM cell, and their performance has been evaluated through polarization curves. rsc.orgresearchgate.net The goal is to develop cost-effective and efficient cathodes based on these earth-abundant metal complexes. rsc.org The research in this area includes the functionalization of these complexes onto practical carbonaceous substrates for use in electrolysis cells. rsc.orgresearchgate.net

Catalysis in Autoxidation Processes: Alkyd Paint Driers

Alkyd resins, which are oil-modified polyesters, are fundamental components of many paints and coatings. researchgate.net The drying of these paints involves an autoxidation process, which is the reaction of the resin with atmospheric oxygen to form a solid film. This process is often accelerated by the addition of metal-based catalysts known as driers. While the direct application of this compound in this context is not extensively detailed in the provided search results, the fundamental chemistry of metal-catalyzed autoxidation is relevant. Metal complexes, including those with β-diketone ligands, are known to be effective catalysts for such oxidation reactions.

Potential Applications in Olefin Polymerization

Metal complexes are at the heart of olefin polymerization, a process of immense industrial importance for the production of plastics like polyethylene (B3416737) and polypropylene. The search results indicate a patent related to a solid catalyst component for the polymerization of olefins that mentions 3-butylpentane-2,4-dione. google.com While the specific role of this compound is not fully elaborated in the abstract, its inclusion suggests a potential role as a ligand or precursor in the formulation of catalysts for olefin polymerization. The structure of the ligand can significantly influence the properties of the resulting polymer, such as its stereochemistry and molecular weight.

Materials Science Applications

Beyond its catalytic roles, this compound and its derivatives are valuable in the synthesis of new materials.

Precursors for Polymer Synthesis

The same properties that make this compound a useful ligand in catalysis also make it a valuable precursor for polymer synthesis. The mention of 3-butylpentane-2,4-dione in a patent for a solid catalyst component for olefin polymerization suggests its utility in creating the catalytic systems necessary for polymer production. google.com The ability to form stable complexes with a variety of metals allows for the creation of customized initiators or catalysts that can control the polymerization process and the final properties of the polymer.

Fabrication of Functional Materials: Polyoxothiometalate-Derivatized Silicon Photocathodes

In the quest for efficient sunlight-driven hydrogen evolution, researchers have explored the modification of silicon photocathodes. One area of study involves the use of a molybdenum-sulfur cluster complexed with 3-butylpentane-2,4-dione, a compound structurally related to this compound.

Detailed research has demonstrated that silicon photocathodes coated with {Mo₃S₄}-based polyoxothiometalate assemblies are effective for the hydrogen evolution reaction (HER) under acidic conditions. google.com These photocathodes have been shown to be catalytically more efficient than those coated with the parent thiomolybdate cluster that incorporates the organic 3-butylpentane-2,4-dione ligand (noted as acac-Bu). google.comgoogle.com The improved performance is evidenced by a higher onset potential and a lower overvoltage required to achieve a current density of 10 mA cm⁻². google.comgoogle.com

Furthermore, the polyoxothiometalate-modified photocathode exhibits greater stability in acidic environments, capable of operating at the light-limited catalytic current for over 40 hours. google.comgoogle.com In contrast, under the same conditions, the photocurrent from the surface modified only with the thiomolybdate complex containing the organic ligand gradually decreased by about 20%. google.com Interestingly, this trend is reversed at a neutral pH of 7.3, where the beneficial effect of the polyoxometalate is not observed. google.comgoogle.com

The synthesis of the organic ligand-bearing complex, [Mo₃S₄(acac-Bu)₃(H₂O)₃]Cl·H₂O, involves dissolving its precursor in methanol (B129727) and adding a methanol solution of 3-butylpentane-2,4-dione and potassium hydroxide. google.comgoogle.com

Table 1: Performance Comparison of Modified Silicon Photocathodes in Acidic Conditions

| Feature | Photocathode with {Mo₃S₄}-Polyoxothiometalate | Photocathode with {Mo₃S₄}-(acac-Bu) Complex |

|---|---|---|

| Catalytic Efficiency | Higher | Lower |

| Stability | Stable for over 40 hours | Photocurrent decreases by ~20% over time |

| Onset Potential | Higher | Lower |

| Overvoltage at 10 mA cm⁻² | Lower | Higher |

Functionalization and Immobilization on Carbonaceous Substrates (e.g., Graphene, Carbon Black)

Complexes of 3-butylpentane-2,4-dione have been successfully functionalized onto carbonaceous substrates like graphene and carbon black for applications in water electrolysis. scbt.com Specifically, two [Mo₃S₄]⁴⁺ nanoclusters, [Mo₃S₄(acacbut)₃]Cl and [Mo₃S₄–Pd(acacbut)₃]Cl (where HacacBut is 3-butylpentane-2,4-dione), have been synthesized and studied for their electrochemical activity in the hydrogen evolution reaction (HER). scbt.commdpi.com

The research involved measuring the electrochemical properties of these complexes in both organic and aqueous media. mdpi.com Their effectiveness for HER was evaluated, and the complexes were then immobilized on graphene and carbon black, which are substrates of practical interest for water electrolysis cells. scbt.commdpi.com The polarization curves and Tafel plots for these functionalized substrates were measured in a 0.1 M H₂SO₄ aqueous solution to characterize their catalytic performance. scbt.commdpi.com The study confirmed that dihydrogen was evolved during electrolysis with a high faradaic yield close to 100%. scbt.com The presence of palladium in the thiomolybdic complex was found to lead to a slightly higher rate of hydrogen generation. scbt.com

This functionalization is significant as the coordination properties of the {Mo₃S₄} cluster are highly versatile, allowing for strategies to immobilize the catalyst onto surfaces and to tune its physicochemical properties for the desired reaction. scbt.com

Table 2: Functionalization of Carbonaceous Substrates with {Mo₃S₄}-(acac-Bu) Complexes

| Substrate | Complex Used | Application Focus | Key Finding |

|---|---|---|---|

| Graphene | [Mo₃S₄(acacbut)₃]Cl, [Mo₃S₄–Pd(acacbut)₃]Cl | Hydrogen Evolution Reaction (HER) | Effective immobilization for electrocatalysis. scbt.commdpi.com |

| Carbon Black | [Mo₃S₄(acacbut)₃]Cl, [Mo₃S₄–Pd(acacbut)₃]Cl | Hydrogen Evolution Reaction (HER) | Substrates are of practical interest for water electrolysis cells. scbt.commdpi.com |

Precursors for Thin Film Deposition (CVD/ALD)

Metal complexes of this compound are valuable as precursors in vapor deposition techniques. These methods, which include Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), are essential for producing thin films in the manufacturing of semiconductor devices. google.com The suitability of a precursor for ALD or CVD depends on it having an appropriate vapor pressure and thermal stability. google.com

A patent discloses cobalt complexes containing ligands such as this compound for use in forming cobalt-containing thin films via these vapor deposition methods. google.com Generally, metal-containing β-diketonate derivatives are considered potential candidates for molecular precursors in CVD techniques. newsciencepubl.com

Photopolymer Formulations for Holographic Media

The iron(3+) complex of this compound is identified as a component in photopolymer formulations used to create holographic media. newsciencepubl.com In this application, the role of the metal complex is typically to act as a catalyst or as part of a photoinitiator system. google.comgoogle.com

Photoinitiators are compounds that, upon absorbing light, generate reactive species that start the polymerization of monomers. google.comresearchgate.net In the context of holography, this light-induced polymerization occurs in specific regions, creating a refractive index pattern that forms the hologram. google.com

While detailed studies on the specific this compound iron complex are limited, the closely related iron(III) acetylacetonate (B107027) is frequently cited for this purpose. It has been described as a urethanization catalyst in photopolymer formulations and is listed as a particularly preferred catalyst for creating protective layers on photopolymers containing holograms. google.comgoogle.com Iron-based complexes are considered favorable for these applications due to their low toxicity and high efficiency.

Theoretical and Computational Studies on 3 Tert Butylpentane 2,4 Dione and Its Chemical Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the structural and electronic properties of molecules. For 3-tert-butylpentane-2,4-dione, these calculations would primarily focus on the keto-enol tautomerism, a hallmark of β-diketones.

The equilibrium between the diketo and enol forms is a central aspect of β-diketone chemistry. katwacollegejournal.comresearchgate.net In the gas phase, the enol form of acetylacetone (B45752) is significantly more stable than the diketo form due to the formation of a strong intramolecular hydrogen bond and a conjugated π-system. katwacollegejournal.comresearchgate.net However, the introduction of a bulky substituent at the central carbon, such as a tert-butyl group, is known to shift this equilibrium. researchgate.netorientjchem.org Steric hindrance from the tert-butyl group can destabilize the planar enol form, thus increasing the relative population of the diketo tautomer. researchgate.netorientjchem.org

DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d), would be employed to optimize the geometries of both the diketo and enol tautomers of this compound. mdpi.com These calculations would provide key geometric parameters.

Table 1: Predicted Geometric Parameters for the Tautomers of this compound (Diketo vs. Enol)

| Parameter | Diketo Tautomer (Predicted) | Enol Tautomer (Predicted) |

| C=O Bond Length | ~1.22 Å | ~1.25 Å (C=O involved in H-bond), ~1.33 Å (C-OH) |

| C-C (backbone) | ~1.54 Å | ~1.38 Å (C=C), ~1.45 Å (C-C) |

| O-H Bond Length | N/A | ~0.98 Å |

| O···H Distance | N/A | ~1.65 Å |

| C-C(CH₃)₃ Bond Length | ~1.58 Å | ~1.56 Å |

| ∠(O-C-C) | ~120° | ~122° |

| ∠(C-C-C) | ~112° | ~125° |

Note: These are predicted values based on trends observed in related β-diketones. Actual values would require specific DFT calculations.

Vibrational frequency calculations are another crucial output of quantum chemical studies. They can predict the infrared (IR) spectrum of the molecule, allowing for the identification of characteristic vibrational modes for each tautomer. For the enol form, a distinctive feature would be the O-H stretching frequency, which is significantly red-shifted and broadened due to the strong intramolecular hydrogen bond.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for the Tautomers of this compound

| Vibrational Mode | Diketo Tautomer (Predicted) | Enol Tautomer (Predicted) |

| C=O Stretch (symmetric) | ~1730 | N/A |

| C=O Stretch (asymmetric) | ~1710 | ~1640 |

| C=C Stretch | N/A | ~1580 |

| O-H Stretch | N/A | ~2700 (broad) |

| C-H Stretch (tert-butyl) | ~2960 | ~2965 |

Note: These are predicted values based on trends observed in related β-diketones. Actual values would require specific DFT calculations.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, including molecular mechanics and molecular dynamics, are employed to study the behavior of molecules in larger systems, such as in different solvents or in condensed phases. rsc.orgrsc.org For this compound, these methods would provide insights into its conformational flexibility and intermolecular interactions.

The bulky tert-butyl group would significantly influence the molecule's shape and how it interacts with its environment. In molecular dynamics simulations, the rotational barrier around the C-C bonds of the backbone would be a key parameter. The tert-butyl group would likely restrict free rotation, leading to more defined conformational preferences compared to less substituted β-diketones.

Simulations in different solvents would be particularly revealing. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is generally favored for β-diketones. ulisboa.pt However, in polar, protic solvents like water, the solvent molecules can form hydrogen bonds with the carbonyl groups, which can stabilize the diketo form and disrupt the intramolecular hydrogen bond of the enol form. nih.gov For this compound, the steric shielding provided by the tert-butyl group might limit the access of solvent molecules to the carbonyl groups, potentially leading to a less pronounced solvent effect on the tautomeric equilibrium compared to acetylacetone.

Mechanistic Computational Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms at the atomic level. acs.orgarxiv.org For this compound, mechanistic computational analysis would focus on reactions involving the acidic α-hydrogen and the carbonyl groups.

A fundamental reaction of β-diketones is deprotonation to form an enolate. The acidity of the α-hydrogen in this compound would be influenced by the electron-donating nature of the tert-butyl group, which would be expected to slightly decrease its acidity compared to acetylacetone. Computational studies could model the deprotonation process and calculate the pKa value.

Furthermore, the steric hindrance imposed by the tert-butyl group would play a crucial role in the kinetics of reactions involving the enolate. orientjchem.org For instance, in an alkylation or acylation reaction, the bulky substituent would hinder the approach of electrophiles to the central carbon of the enolate. Transition state theory calculations could be used to determine the activation barriers for such reactions, providing a quantitative measure of the steric effect.

In the context of coordination chemistry, where β-diketones are widely used as ligands, computational analysis could model the formation of metal complexes. The steric bulk of the tert-butyl group would influence the coordination geometry and the stability of the resulting metal complexes. researchgate.net These studies are vital for designing new catalysts and materials with tailored properties. nih.gov

Q & A

Q. What are the key physicochemical properties of 3-tert-butylpentane-2,4-dione, and how are they experimentally determined?

this compound (CAS 13221-94-8) has a molecular formula of C₉H₁₆O₂, a density of 0.909 g/cm³, and a boiling point of 205.7°C at 760 mmHg . Key properties like vapor pressure (0.247 mmHg at 25°C) and logP (1.8267) are determined via gas chromatography-mass spectrometry (GC-MS), differential scanning calorimetry (DSC), and computational modeling. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography (using SHELX software ) are employed. These methods ensure accurate characterization for downstream applications.

Q. What synthetic routes are commonly used to prepare this compound?

The compound is synthesized via Claisen condensation of tert-butyl acetylacetone derivatives. Arylidene or alkylidene substituents can be introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling ). Reaction conditions (e.g., temperature, catalyst selection) are optimized using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor intermediates. Purification typically involves column chromatography or recrystallization in non-polar solvents .

Q. How is the purity of this compound assessed in laboratory settings?

Purity is validated via:

- Chromatographic methods : GC-MS or HPLC with UV detection.

- Spectroscopic techniques : NMR (integration of proton signals) and infrared (IR) spectroscopy (absence of carbonyl impurities).

- Elemental analysis : Matching experimental and theoretical carbon/hydrogen/oxygen ratios .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

The diketone moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Coordination studies involve:

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

The tert-butyl group sterically influences reaction pathways. For example:

Q. How can computational methods enhance the design of derivatives based on this compound?

Q. What analytical challenges arise in detecting degradation products of this compound under oxidative conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.